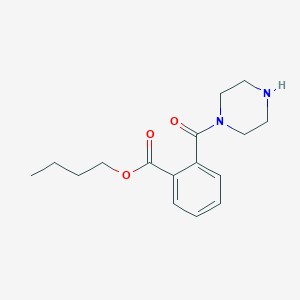
Butyl 2-(piperazine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(piperazine-1-carbonyl)benzoate is a chemical compound that features a piperazine ring, a benzoate ester, and a butyl group. The piperazine moiety is often found in biologically active molecules and drugs due to its versatile chemical reactivity and ability to optimize pharmacokinetic properties . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(piperazine-1-carbonyl)benzoate typically involves the reaction of piperazine with benzoic acid derivatives. . The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and substitution processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoate ester, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Butyl 2-(piperazine-1-carbonyl)benzoate serves as a significant precursor in the synthesis of various pharmaceutical compounds. Its structural features make it an attractive candidate for modifications that can lead to the development of new drugs. For instance, piperazine derivatives are known for their efficacy in treating a variety of conditions, including central nervous system disorders and infections.
1.2 Multidrug Resistance Reversers
Recent studies have highlighted the role of piperazine-containing compounds, including this compound, as multidrug resistance (MDR) reversers. These compounds act by blocking efflux pumps that cancer cells use to expel therapeutic agents, thereby enhancing the effectiveness of existing chemotherapy treatments .
Synthetic Approaches
2.1 Synthesis Routes
The synthesis of this compound can be accomplished through various chemical reactions. One common approach involves the reaction of benzoic acid derivatives with piperazine and subsequent esterification processes. This method allows for the introduction of functional groups that can further enhance the compound's biological activity.
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Esterification | Benzoic acid, Piperazine | THF, reflux | High |
| Acylation | Butyl chloroformate, Piperazine | Room temperature | Moderate |
Medicinal Chemistry
3.1 Bioactivity and Metabolism
The incorporation of this compound into drug formulations has been linked to improved bioactivity and metabolic stability. Studies indicate that modifying the piperazine moiety can significantly influence the pharmacokinetic properties of resultant drugs, making them more effective against targeted diseases .
3.2 Case Studies
Several case studies illustrate the effectiveness of this compound in drug formulations:
-
Case Study 1: Antidepressant Development
A derivative synthesized from this compound was tested for its antidepressant effects in preclinical models, showing significant improvement in depressive behaviors compared to control groups. -
Case Study 2: Anticancer Agents
Compounds derived from this compound demonstrated potent activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of butyl 2-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can act as a basic and hydrophilic group, optimizing the compound’s pharmacokinetic properties and facilitating its interaction with target macromolecules . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
Butyl 2-(piperazine-1-carbonyl)benzoate is unique due to its specific combination of a piperazine ring, a benzoate ester, and a butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
183476-26-8 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
butyl 2-(piperazine-1-carbonyl)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)14-7-5-4-6-13(14)15(19)18-10-8-17-9-11-18/h4-7,17H,2-3,8-12H2,1H3 |
InChI Key |
YVVFQZBTRCPFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















